2-Methylthiazole
Overview
Description
2-Methylthiazole is a heterocyclic organic compound with the molecular formula C₄H₅NS. It is a derivative of thiazole, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is known for its distinct odor, which is often described as nutty or meaty. This compound is found naturally in various foods and is used as a flavoring agent in the food industry. It also has applications in pharmaceuticals and other chemical industries due to its unique chemical properties .
Mechanism of Action
Target of Action
2-Methylthiazole, a derivative of the thiazole moiety, is an important heterocycle in the world of chemistry Thiazole derivatives are known to interact with various biological targets such as enzymes, receptors, and biochemical pathways .
Mode of Action
For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring’s aromaticity allows it to participate in various reactions, such as donor-acceptor and nucleophilic reactions .
Biochemical Pathways
They can either activate or stop these pathways, leading to different physiological responses .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylthiazole can be synthesized through several methods. One common method involves the reaction of acetaldehyde with thioformamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form this compound .
Another method involves the reaction of 2-bromoacetophenone with thiourea in ethanol, followed by cyclization to form this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the reaction of acetaldehyde with thioformamide under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and a base such as sodium hydroxide is used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methylthiazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-5-carboxylic acid.
Reduction: Reduction of this compound can lead to the formation of 2-methylthiazolidine.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: this compound-5-carboxylic acid.
Reduction: 2-Methylthiazolidine.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
2-Methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound is studied for its role in biological systems, including its presence in natural flavors and fragrances.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
2-Methylthiazole can be compared with other thiazole derivatives, such as:
Thiazole: The parent compound, which has similar chemical properties but lacks the methyl group at the C-2 position.
2-Aminothiazole: Another derivative with an amino group at the C-2 position, which has different reactivity and applications.
4-Methylthiazole: A positional isomer with the methyl group at the C-4 position, which has different chemical and biological properties.
This compound is unique due to its specific odor and its applications in flavoring and pharmaceuticals. Its chemical reactivity is also distinct, making it a valuable compound in various chemical syntheses .
Properties
IUPAC Name |
2-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-4-5-2-3-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWOXDYRBDIHMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189346 | |
Record name | 2-Methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3581-87-1 | |
Record name | 2-Methylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3581-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G081N1ERP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methylthiazole?
A1: The molecular formula of this compound is C4H5NS, and its molecular weight is 101.19 g/mol. []
Q2: How is this compound typically synthesized?
A2: Several synthetic routes are available, including:
- Reaction of phenacyl halides with thioacetamide: This method offers a rapid and efficient synthesis under solvent-free and catalyst-free conditions. []
- Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate with thioacetamide: This approach, while yielding moderate amounts, offers a route to this compound-5-carboxylate esters. []
- Oxidative decarboxylation of (4R)-2-methyl-2-thiazoline-4-carboxylic acid: This enzymatic reaction, catalyzed by the nonheme diiron oxygenase LynB7, is observed in the biosynthesis of lyngbyapeptin B. []
- One-pot reaction of β-keto esters with thioacetamide promoted by tribromoisocyanuric acid: This protocol offers a streamlined synthesis of this compound from easily accessible starting materials. [, ]
Q3: Can spectroscopic data be used to characterize this compound?
A3: Yes, various spectroscopic techniques are helpful in characterizing this compound:
- Microwave spectroscopy: This technique has been employed to determine the methyl torsional barrier, revealing insights into the molecule's conformational dynamics. [, ]
- Nuclear Quadrupole Resonance (NQR) spectroscopy: NQR measurements provide information about the 14N quadrupole coupling constants, offering valuable insights into the electronic environment around the nitrogen atom. [, ]
Q4: Are there environmentally friendly synthetic routes to this compound?
A4: Yes, the search for greener synthetic approaches to this compound and related compounds is ongoing. One study compared different synthetic routes to (E)-4-cyclobutyl-2-[2-(3-nitrophenyl)ethenyl]thiazole (Ro 24-5904), a compound containing a this compound moiety. [] This analysis highlighted the need for environmentally benign thionating methods in the synthesis of these compounds. []
Q5: How does the this compound group influence the photoinduced birefringence of thiazole-azo dye host-guest systems?
A5: Studies investigating the photoinduced birefringence of thiazole-azo dye host-guest systems found that incorporating a 2-methyl-5-benzothiazolyl substituent significantly enhanced the birefringence compared to other substituents. [] This enhancement was observed across different excitation wavelengths, suggesting the potential of this specific derivative for optical applications. []
Q6: Can this compound undergo halogenation reactions?
A6: Yes, the electron-donating methyl group in this compound activates the thiazole ring, making it susceptible to electrophilic aromatic substitution reactions like halogenation. [, ] Studies using hydrodynamic voltammetry have investigated the kinetics of this compound halogenation with different halogens (I2, Cl2, and Br2), demonstrating the relative reactivity order: Bromination > Chlorination > Iodination. []
Q7: What are the reported biological activities of this compound derivatives?
A7: this compound derivatives have shown promise in various biological applications:
- Fungicidal activity: A novel compound, 4-[4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carbonyl]morpholine, exhibited potent fungicidal activity against tomato late blight. []
- Antiplasmodial activity: Studies on thiazole derivatives, including those incorporating this compound, have identified compounds with encouraging in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. []
- Inhibition of human metabolic serine hydrolase hABHD16A: 12-Thiazole abietanes, incorporating the this compound moiety, were identified as selective inhibitors of hABHD16A, a potential target for inflammation-mediated pain. []
- DNA and BSA-Targeting Agents: Novel 5-aroyl/hetaroyl-2',4-dimethyl-2,4'-bithiazole derivatives, synthesized via visible light-mediated cyclo-condensation reactions with this compound-4-carbothioamide, have been investigated for their potential as DNA and bovine serum albumin (BSA) targeting agents. []
Q8: How does the structure of this compound derivatives influence their biological activity?
A8: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the this compound scaffold affect biological activity:
- Antiplasmodial activity: Research on thiazole derivatives suggests that the presence of a phenyl group at specific positions contributes to their antiplasmodial effect. []
- Inhibition of Clostridium botulinum: Studies on 5-nitrothiazoles revealed that an amino group at the 2-position of thiazole exhibited inhibitory activity against Clostridium botulinum, which was further enhanced by the introduction of a nitro group at the 5-position. [] The type of acyl group at the 2-position also impacted activity, with long-chain alkyl amides showing the greatest potency. []
Q9: Are there any known resistance mechanisms to this compound-containing compounds?
A9: While specific resistance mechanisms for this compound itself haven't been extensively documented, research on related compounds offers insights:
- Proteasome inhibitors: Studies on peptide epoxyketone-based proteasome inhibitors, some incorporating a this compound moiety, have shown that mutations in the proteasome β5 subunit (PSMB5) can confer resistance. [, ] Additionally, drug efflux mediated by P-glycoprotein (Pgp/multidrug resistance 1) can also contribute to resistance. [, ]
Q10: What is the role of this compound in food chemistry?
A10: this compound significantly contributes to the aroma profile of various foods:
- Cooked meat flavor: It is a major volatile compound formed in UV-irradiated aqueous solutions of L-cysteine, which exhibit a cooked meat-like flavor. []
- Extruded potato snacks: this compound contributes to the overall aroma of these snacks, and its formation is enhanced by the addition of cysteine. []
- Meat-like aroma from bovine fat by-product: this compound is one of the key aroma compounds generated through the Maillard reaction of cysteine with bovine fat by-products, contributing to a roasted flavor profile. []
Q11: Can computational chemistry be used to study this compound?
A11: Yes, computational chemistry plays a role in understanding the properties and behavior of this compound:
- Quantum chemical calculations: These calculations can be used to predict molecular properties like the methyl torsional barrier, complementing experimental findings from microwave spectroscopy. []
- Molecular modeling: Computational modeling techniques can be employed to investigate the interactions of this compound derivatives with biological targets like DNA and BSA, providing insights into their binding modes and potential as therapeutic agents. []
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